5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
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Overview
Description
5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound characterized by its distinctive oxadiazolone core, coupled with a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves a multi-step process:
Starting Materials: : Begin with the preparation of 2-(trifluoromethyl)phenylmethanol through the reduction of 2-(trifluoromethyl)benzoic acid.
Condensation Reaction: : This intermediate undergoes condensation with 4-nitrobenzyl chloride under basic conditions, forming 4-{[2-(trifluoromethyl)phenyl]methoxy}nitrobenzene.
Reduction Step: : The nitro group is subsequently reduced to an amine, yielding 4-{[2-(trifluoromethyl)phenyl]methoxy}aniline.
Cyclization: : Finally, this aniline derivative is cyclized with cyanogen bromide to yield the target compound, this compound.
Industrial Production Methods
On an industrial scale, these steps can be optimized for yield and efficiency, involving the use of continuous flow reactors to maintain precise control over reaction conditions, thus improving the overall synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various types of chemical reactions:
Oxidation: : Can be oxidized using strong oxidants like potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride can be used, though caution is required to preserve the oxadiazolone ring.
Substitution: : Electrophilic substitution reactions, especially on the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, sulfonic acids in presence of catalysts.
Major Products
Oxidation leads to the formation of carboxylic acid derivatives.
Reduction typically results in the cleavage of the oxadiazolone ring, yielding simpler amine products.
Substitution results vary based on the substituent introduced.
Scientific Research Applications
Chemistry
5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one serves as a precursor in the synthesis of various other heterocyclic compounds. Its reactivity profile is of significant interest in organic synthesis.
Biology
In biological research, this compound is explored for its potential enzyme inhibitory properties. The trifluoromethyl group is known to impart enhanced binding affinities in enzyme-substrate interactions.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anti-inflammatory and potential anticancer properties. The unique structural motif of the oxadiazolone ring is crucial for its biological activity.
Industry
It finds utility in materials science for the design of fluorinated polymers and in the agrochemical industry as a potential scaffold for novel pesticides.
Mechanism of Action
The mechanism of action for 5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves:
Binding: : The compound binds to specific enzymes, altering their activity.
Pathways: : It is known to interact with the cyclooxygenase pathway, reducing inflammation.
Molecular Targets: : Targets include various enzymes such as hydrolases and oxidases.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)phenylmethoxy derivatives.
Benzoxazole derivatives.
Other oxadiazolone compounds with varying substituents.
Uniqueness
What sets 5-(4-{[2-(trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one apart is the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery and development compared to its non-fluorinated analogs.
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Properties
CAS No. |
2758000-52-9 |
---|---|
Molecular Formula |
C16H11F3N2O3 |
Molecular Weight |
336.3 |
Purity |
95 |
Origin of Product |
United States |
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